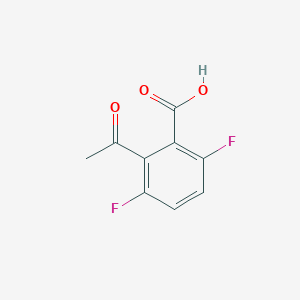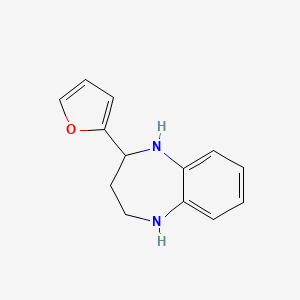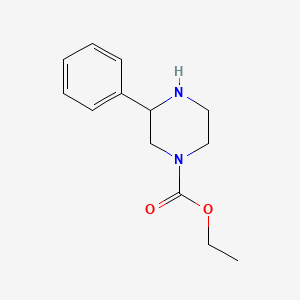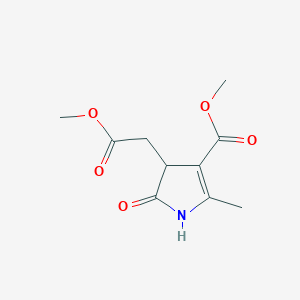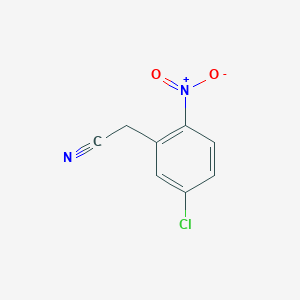
2-(Chloromethyl)-3-methylquinoxaline
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include information about its reactivity, the products it forms, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include information about its spectral properties and its behavior under various conditions .Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study explored the synthesis of new compounds from 2-Chloro-3-methylquinoxaline, aimed at enhancing antimicrobial activity. These compounds were created by replacing the C2 chlorine with an ether linkage to a benzene ring, leading to the formation of new Schiff bases containing quinoxaline moieties. These synthesized compounds showed promising antimicrobial properties (Singh et al., 2010).
Anti-Inflammatory Activity
- Another research focused on synthesizing thioether derivatives of 2-Chloro-3-methylquinoxaline. These derivatives were tested for their anti-inflammatory activity using the carrageenan-induced rat paw edema method. Some of these compounds exhibited significant anti-inflammatory effects (Singh et al., 2010).
Biological Activity Modeling
- The biological activity of quinoxalin derivatives, including 2-methylquinoxalin, was modeled using dissociative electron capture spectroscopy and density functional theory. These compounds are noted for their antimicrobial, antifungal, and bactericidal properties, making them useful in medicine and the food industry (Tayupov et al., 2021).
Cytotoxicity Studies
- A study on 3-methylquinoxaline-2-carboxylate, a major metabolite of quinoxaline, investigated its cytotoxicity on various cell lines. The study revealed that this compound, synthesized through specific reactions, exhibited a degree of cytotoxicity (Zhang Ke-y, 2014).
Potential Anti-tubercular Agents
- Research into 1,2,3-triazole based quinoxaline-1,4-di-N-oxide derivatives, including 2-methylquinoxaline, identified compounds with potential anti-tubercular properties. These compounds were evaluated against various strains of Mycobacterium tuberculosis (Srinivasarao et al., 2020).
Mechanism of Action
Target of Action
Quinazoline derivatives, a class of compounds to which 2-(chloromethyl)-3-methylquinoxaline belongs, have been reported to exhibit a wide range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous physiological processes .
Mode of Action
For instance, some quinazoline derivatives can bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups . This binding can alter the function of these targets, leading to changes in cellular processes .
Biochemical Pathways
For example, they can inhibit sterol biosynthesis, a crucial pathway for the production of essential cellular components . The inhibition of this pathway can lead to significant downstream effects, such as disruption of cell membrane integrity and function .
Pharmacokinetics
For instance, two-compartment pharmacokinetic models have been used to describe the behavior of certain drugs in the body . In these models, the drug is absorbed into the body, distributed between two compartments (usually representing the blood and tissues), metabolized, and then excreted . The properties of the drug, including its chemical structure and formulation, can influence its ADME properties and thus its bioavailability .
Result of Action
Quinazoline derivatives are known to have a wide range of effects, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic activities . These effects are likely the result of the compound’s interactions with its targets and its influence on various biochemical pathways .
Safety and Hazards
properties
IUPAC Name |
2-(chloromethyl)-3-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-7-10(6-11)13-9-5-3-2-4-8(9)12-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXANKYKNKHBMTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363982 | |
| Record name | 2-(chloromethyl)-3-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3-methylquinoxaline | |
CAS RN |
5559-53-5 | |
| Record name | 2-(chloromethyl)-3-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-3-methylquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



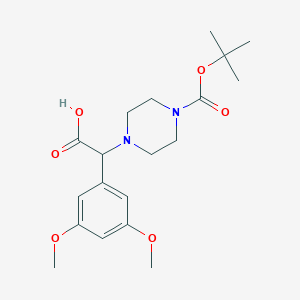
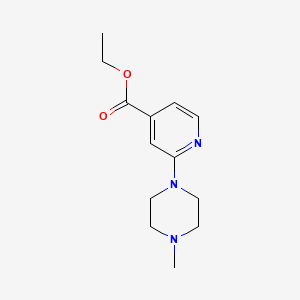
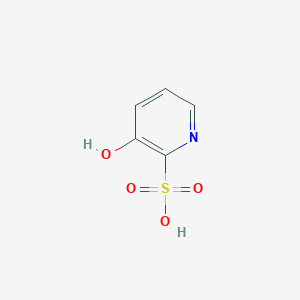
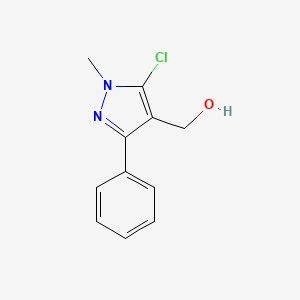
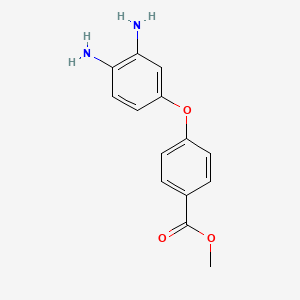
![1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1597553.png)
